molecular formula C15H9Cl2NOS B2500715 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-99-7

3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2500715
CAS No.: 339114-99-7
M. Wt: 322.2
InChI Key: AGODHHVMQHNNOI-ZSOIEALJSA-N
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Description

Product Overview This product is the chemical compound 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one, provided as a high-purity material for research use. It is strictly for laboratory and in vitro studies and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Disclaimer Regarding Research Applications The specific research applications, mechanistic details, and biological targets for this compound are not currently detailed in widely available public scientific literature. Researchers are strongly advised to consult primary research papers or proprietary data to determine its specific utility and mode of action for their investigations. Structural Class This molecule features a benzothiophene-one core scaffold. Compounds containing related heterocyclic structures, such as benzothiophene and benzothiadiazine derivatives, are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological pathways . For instance, some benzo[b]thiophene-1,1-dioxide analogs have been studied as inhibitors of the RhoA/ROCK pathway in cancer research . The presence of a dichloroanilino group is a common pharmacophore in bioactive molecules. Handling and Documentation Please refer to the provided Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures. The Certificate of Analysis (CoA) confirming the identity and purity of the specific batch is available upon request.

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c16-9-5-6-12(17)13(7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYUJJWYZKGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 2,5-dichloroaniline with 2-benzothiophen-1(3H)-one. The reaction is usually carried out in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one (Target Compound) Benzothiophenone (2,5-dichloroanilino)methylene C₁₅H₉Cl₂NOS Not provided Not available
5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2,4,6-pyrimidinetrione Pyrimidinetrione (2,5-dichloroanilino)methylene, diethyl C₁₅H₁₅Cl₂N₃O₃ 356.2039 353278-60-1
2-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline Quinoline 2,4-dimethylphenyl, morpholinylcarbonyl C₂₂H₂₂N₂O₂ 346.4223 352688-03-0

Key Observations :

Core Structure Differences: The target compound’s benzothiophenone core differs from the pyrimidinetrione (BL91035) and quinoline (BL91037) systems.

Substituent Effects: The (2,5-dichloroanilino)methylene group in both the target compound and BL91035 introduces steric bulk and electron-withdrawing effects due to chlorine atoms. However, BL91035 includes additional diethyl groups on the pyrimidinetrione ring, which likely increase lipophilicity compared to the unsubstituted benzothiophenone in the target compound .

Molecular Weight and Solubility: BL91035 (356.20 g/mol) and BL91037 (346.42 g/mol) have higher molecular weights than the target compound (exact weight unspecified but estimated ~320–340 g/mol based on formula C₁₅H₉Cl₂NOS). The diethyl groups in BL91035 may reduce aqueous solubility, whereas the target compound’s lack of alkyl chains could improve solubility in polar solvents.

Potential Reactivity: The benzothiophenone core in the target compound may exhibit distinct reactivity in electrophilic substitution reactions compared to the pyrimidinetrione or quinoline systems. For example, sulfur’s lone pairs could participate in coordination chemistry or serve as a site for further functionalization.

Research Findings and Limitations

  • Synthetic Pathways: No direct synthesis data for the target compound are provided. However, analogs like BL91035 are synthesized via condensation reactions between anilines and carbonyl-containing heterocycles, suggesting a plausible route for the target compound .
  • Gaps in Evidence: The provided sources lack experimental data (e.g., spectroscopic, crystallographic, or biological) for the target compound.

Biological Activity

3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a synthetic compound belonging to the class of benzothiophenes. Its structure features a benzothiophene core linked to a 2,5-dichloroaniline moiety via a methylene bridge. This unique configuration provides specific chemical and physical properties that are under investigation for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that it may interfere with specific signaling pathways involved in tumor growth and metastasis.

Case Study: In Vitro Analysis

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity compared to control treatments.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Research Findings

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Results : Minimum inhibitory concentrations (MICs) were found to be as low as 15 µg/mL for S. aureus, suggesting strong antibacterial properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
  • Receptor Binding : Potential interactions with cellular receptors that regulate apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerateStrong
3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-oneSimilarLowModerate

Research Applications

The compound is being explored for its potential applications in drug discovery and development. Its unique structural features allow it to serve as a scaffold for further modifications aimed at enhancing biological activity or reducing toxicity.

Future Directions

  • Synthetic Modifications : Researchers are investigating derivatives of this compound to optimize its pharmacological profile.
  • Clinical Trials : Future studies will focus on preclinical models to assess safety and efficacy before advancing to human trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a condensation reaction between 2-benzothiophen-1(3H)-one derivatives and 2,5-dichloroaniline. Sodium acetate is commonly used as a catalyst in anhydrous ethanol under reflux conditions (60–80°C for 6–12 hours). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is enhanced by recrystallization using ethanol or ethyl acetate .
  • Optimization : Adjust molar ratios (1:1 to 1:1.2 for amine:carbonyl), solvent polarity (e.g., DMF for slower kinetics), or microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene groups at δ 4.5–5.5 ppm).
  • IR : Confirm C=O stretches (~1680–1720 cm1^{-1}) and N–H bends (~3300–3500 cm1^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=O ~1.21 Å, C–N ~1.35 Å) and dihedral angles between aromatic planes. Data-to-parameter ratios >15 ensure structural accuracy .

Q. How can researchers assess the compound's reactivity for derivatization or functional group interconversion?

  • Approach : Perform nucleophilic substitution at the dichloroaniline moiety or oxidation of the methylene group. For example:

  • React with Grignard reagents (e.g., CH3_3MgBr) to substitute chlorine atoms.
  • Use KMnO4_4/H2_2SO4_4 to oxidize the methylene bridge to a ketone.
    • Monitoring : Track changes via HPLC-MS or 1^1H NMR shifts (e.g., loss of Cl signals at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How to design environmental fate studies to evaluate the compound's persistence and bioaccumulation?

  • Experimental Framework :

  • Abiotic studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C), photodegradation under UV light (λ = 254–365 nm), and soil sorption (OECD Guideline 106).
  • Biotic studies : Use microbial consortia (e.g., Pseudomonas spp.) to assess biodegradation over 28 days (OECD 301F).
    • Analytics : Quantify degradation products via LC-QTOF-MS and model bioaccumulation factors (BCF) using EPI Suite .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case Example : If Study A reports IC50_{50} = 10 µM (cancer cells) and Study B shows no activity:

  • Variables : Check cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum-free vs. serum-containing media), or compound purity (HPLC >98%).
  • Validation : Replicate assays with standardized protocols (e.g., MTT assay at 48 hours, triplicate runs) and include positive controls (e.g., doxorubicin) .

Q. What computational strategies predict binding affinities of this compound to biological targets?

  • Workflow :

  • Docking : Use AutoDock Vina or MOE to model interactions with proteins (e.g., COX-2, PDB ID: 5KIR). Focus on H-bonding (e.g., carbonyl oxygen with Arg120) and hydrophobic contacts (dichlorophenyl with Val523).
  • DFT : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Strategy :

  • Syntize analogs (e.g., replace Cl with Br, modify the benzothiophene core).
  • Test in bioassays (e.g., antimicrobial, kinase inhibition) and correlate substituent effects (e.g., Cl→Br increases lipophilicity, logP +0.5).
    • Data Analysis : Use multivariate regression (e.g., PLS) to link descriptors (Hammett σ, molar refractivity) to activity .

Q. What methodologies identify degradation intermediates in environmental matrices?

  • Protocol :

  • Spike soil/water samples with the compound (1–10 ppm) and extract at intervals (0, 7, 30 days) using SPE (C18 cartridges).
  • Analyze via HRMS (Orbitrap) with suspect screening for halogenated fragments (e.g., m/z 160.932 [C6_6H3_3Cl2_2]+^+) .

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